GPR119 Agonist Potency: RBN-3143 vs. AR231453 in Human GPR119 cAMP Assays
RBN-3143 demonstrates potent GPR119 agonism in a human GPR119 overexpressing HEK293 cell line, with an EC50 of 5 nM in a homogenous time-resolved fluorescence (HTRF) cAMP assay [1]. This potency is comparable to the prototypical GPR119 agonist AR231453, which exhibits an EC50 of 4.5 nM in the identical assay format when tested under the same conditions [2]. However, RBN-3143 retains this potency without the 5-nitro-pyrimidine-4-amine substructure present in AR231453, which is associated with mutagenic potential in Ames assays [2].
| Evidence Dimension | Human GPR119 agonist EC50 |
|---|---|
| Target Compound Data | EC50 = 5 nM (RBN-3143) |
| Comparator Or Baseline | EC50 = 4.5 nM (AR231453) |
| Quantified Difference | RBN-3143 is equipotent to AR231453 (ratio 1.1:1) |
| Conditions | Human GPR119 overexpressed in HEK293S cells; cAMP measured by HTRF assay after 45 min agonist stimulation |
Why This Matters
Equivalent potency without a genotoxic structural alert makes RBN-3143 a safer chemical probe for chronic in vivo metabolic studies.
- [1] BindingDB entry BDBM50420842 (CHEMBL2086684). Agonist activity at human GPR119 receptor overexpressed in HEK293S cells assessed as increase in cAMP level after 45 min by HTRF assay. View Source
- [2] Semple G, Fioravanti B, Pereira G, et al. Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119. J Med Chem. 2008;51(17):5172-5175. View Source
